molecular formula C12H12Cl4N2O3 B14611482 Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro- CAS No. 58085-11-3

Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-

Katalognummer: B14611482
CAS-Nummer: 58085-11-3
Molekulargewicht: 374.0 g/mol
InChI-Schlüssel: UNKIRPHBSQWODZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-]: is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group and dichloro substituents, which contribute to its distinct chemical behavior

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds .

Medicine: In the medical field, Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] is explored for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in targeting specific enzymes or receptors .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Wirkmechanismus

The mechanism of action of Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] involves its interaction with specific molecular targets. The methoxyphenyl group and dichloro substituents play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use . Molecular docking studies and biochemical assays are often employed to elucidate the pathways involved in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Acetamide, N,N’-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-] is unique due to the presence of both methoxyphenyl and dichloro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Eigenschaften

CAS-Nummer

58085-11-3

Molekularformel

C12H12Cl4N2O3

Molekulargewicht

374.0 g/mol

IUPAC-Name

2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C12H12Cl4N2O3/c1-21-7-4-2-3-6(5-7)10(17-11(19)8(13)14)18-12(20)9(15)16/h2-5,8-10H,1H3,(H,17,19)(H,18,20)

InChI-Schlüssel

UNKIRPHBSQWODZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.